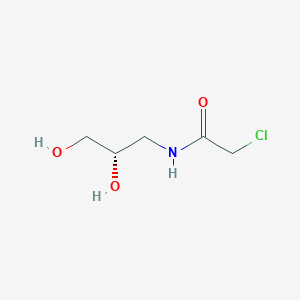

(S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide

Description

(S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide is a chiral acetamide derivative characterized by a 2,3-dihydroxypropyl substituent on the nitrogen atom and a chlorine atom at the α-position of the acetamide backbone. Its molecular formula is C₅H₁₀ClNO₃, with a molecular weight of 167.59 g/mol. The (S)-configuration at the stereogenic center imparts distinct physicochemical and biological properties, making it relevant for pharmaceutical research, particularly in prodrug design or targeted therapies requiring stereoselective interactions .

Properties

IUPAC Name |

2-chloro-N-[(2S)-2,3-dihydroxypropyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO3/c6-1-5(10)7-2-4(9)3-8/h4,8-9H,1-3H2,(H,7,10)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFSYGFEOPUIFD-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464012 | |

| Record name | (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847805-29-2 | |

| Record name | (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide typically involves the reaction of (S)-2,3-dihydroxypropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like ammonia, primary amines, and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Synthetic Routes

The synthesis of (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide typically involves the reaction of (S)-2,3-dihydroxypropylamine with chloroacetyl chloride. The process is carried out under basic conditions to neutralize hydrochloric acid generated during the reaction. Low temperatures are maintained to enhance enantioselectivity.

Industrial Production

In industrial settings, continuous flow reactors and automated systems may be employed to improve efficiency and yield. Purification techniques such as crystallization and chromatography are critical for obtaining high-purity products.

Organic Chemistry

(S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide serves as a chiral building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for designing complex molecules.

Biological Research

The compound is investigated for its potential as a biochemical probe . Its structure allows it to interact with specific molecular targets, which can lead to insights into enzyme mechanisms and biochemical pathways.

Medicinal Chemistry

Research explores its therapeutic properties , particularly its role in modulating enzyme activity. The dihydroxypropyl moiety can form hydrogen bonds with active sites of enzymes, while the chlorine atom may facilitate halogen bonding, influencing biological activity.

Material Science

The compound is utilized in developing new materials and polymers due to its unique chemical properties and reactivity.

Research indicates that (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide exhibits significant biological activity due to its structural properties:

- Interaction with enzymes through hydrogen bonding.

- Potential modulation of various biochemical pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Acts on specific enzyme targets |

| Activation Potential | Can enhance enzyme activity in certain contexts |

Mechanism of Action

The mechanism of action of (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The dihydroxypropyl moiety can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Hydrogen Bonding and Crystallography

- (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide : The dihydroxypropyl group enables extensive intermolecular hydrogen bonding, likely forming stable crystalline phases with high melting points. This contrasts with 2-Chloro-N-(3-chlorophenyl)acetamide , where N–H···O hydrogen bonds create infinite chains in the solid state . The syn/anti conformation of substituents (e.g., chloro vs. methyl groups) further modulates crystal packing .

Biological Activity

(S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide is a compound of significant interest in both organic chemistry and biological research. This article explores its biological activity, potential applications, and relevant research findings.

The compound has a molecular formula of CHClNO and features a chiral center, making it a valuable chiral building block in organic synthesis. Its structure includes a chloro substituent and a dihydroxypropyl group, which are crucial for its biological interactions.

The biological activity of (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide is primarily attributed to its ability to interact with specific molecular targets. The dihydroxypropyl moiety can form hydrogen bonds with active sites of enzymes, while the chlorine atom may participate in halogen bonding. This dual interaction allows the compound to act as either an inhibitor or an activator of certain enzymes, influencing various biochemical pathways.

1. Antimicrobial Activity

Research indicates that compounds with acetamide structures often exhibit antimicrobial properties. The presence of the chloro group enhances the reactivity and potential interactions with microbial targets. Studies have shown that derivatives of acetamides can inhibit bacterial growth effectively, making (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide a candidate for further exploration in this area .

2. Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the biosynthesis of prostaglandins involved in inflammation. Molecular docking studies have suggested that (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide may bind effectively to COX-1 and COX-2 enzymes, similar to known non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Potential as a Biochemical Probe

Due to its structural characteristics, (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide is being explored as a biochemical probe for studying enzyme activity and cellular signaling pathways. Its ability to modulate enzyme function could provide insights into various metabolic processes.

Case Studies

- Anti-inflammatory Activity Evaluation : A study evaluated the analgesic activity of related acetamide derivatives using an in vivo model. The results indicated significant pain relief comparable to standard analgesics like diclofenac sodium .

- Antimicrobial Testing : In vitro tests demonstrated that derivatives of acetamides possess varying degrees of antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 3.12 and 12.5 μg/mL .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide?

- Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1649 cm⁻¹, NH stretching at ~3393 cm⁻¹). Nuclear Magnetic Resonance (NMR) confirms connectivity:

- ¹H NMR : Resonances for CH₂ groups (δ 2.5–4.0 ppm), dihydroxypropyl protons (δ 3.5–4.5 ppm), and NH (δ ~7–8 ppm).

- ¹³C NMR : Signals for carbonyl (δ ~170 ppm), chlorinated CH₂ (δ ~40 ppm), and dihydroxypropyl carbons (δ ~60–70 ppm) .

- Methodological Note : Use deuterated solvents (e.g., D₂O or DMSO-d₆) to resolve hydroxyl protons, and compare with literature spectra of analogous chloroacetamides .

Q. How is (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide synthesized, and what are critical reaction conditions?

- Answer : A typical route involves reacting 2-chloroacetyl chloride with (S)-1-amino-2,3-dihydroxypropane under controlled basic conditions (e.g., NaHCO₃ or triethylamine) in anhydrous THF or dichloromethane. Key steps:

- Maintain temperatures below 0°C during acyl chloride addition to minimize side reactions.

- Purify via column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization from ethanol/water .

- Critical Parameters : Excess amine prevents diacetylation; anhydrous conditions avoid hydrolysis of the chloroacetyl group .

Advanced Research Questions

Q. How does the stereochemistry of the 2,3-dihydroxypropyl group influence the compound's hydrogen-bonding network and crystallographic packing?

- Answer : X-ray crystallography reveals that the (S)-configuration positions hydroxyl groups to form intramolecular hydrogen bonds with the acetamide NH, stabilizing a planar conformation. Intermolecular H-bonds (e.g., N–H⋯O) create chains or sheets, as seen in analogous chloroacetamides .

- Experimental Design : Compare crystal structures of (S)- and (R)-enantiomers. Use single-crystal XRD and Hirshfeld surface analysis to quantify H-bond interactions .

Q. What analytical strategies resolve contradictions in reported purity levels of (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide?

- Answer : Discrepancies may arise from residual solvents or byproducts (e.g., unreacted amine or diacetylated impurities). Mitigation strategies:

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect low-level impurities.

- TGA/DSC : Assess thermal stability and identify hydrate forms.

- Elemental Analysis : Verify stoichiometry (C: 35.61%, H: 5.97%, N: 8.28%) .

Q. How do substituents on the aromatic ring of analogous chloroacetamides affect biological activity, and what computational tools predict this?

- Answer : Meta-substituents (e.g., Cl, NO₂) enhance electrophilicity, increasing reactivity with thiol groups in enzymes. Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict binding to cysteine residues .

- Case Study : Compare inhibition constants (Kᵢ) of (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide with 2-chloro-N-(3-chlorophenyl)acetamide in enzyme assays .

Methodological Challenges and Solutions

Q. Why does the synthesis of (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide yield vary across studies, and how is this optimized?

- Root Causes : Competing hydrolysis of chloroacetyl chloride, racemization of the dihydroxypropyl group.

- Optimization :

- Use Schlenk techniques to exclude moisture.

- Add acyl chloride dropwise to a pre-cooled amine solution.

- Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What advanced NMR techniques differentiate between rotamers or conformers in (S)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide?

- Answer :

- VT-NMR : Variable-temperature studies (e.g., −50°C to 50°C) slow conformational exchange, splitting singlets into doublets for NH or CH₂ groups.

- NOESY : Detect spatial proximity between NH and dihydroxypropyl protons to confirm preferred rotamers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.